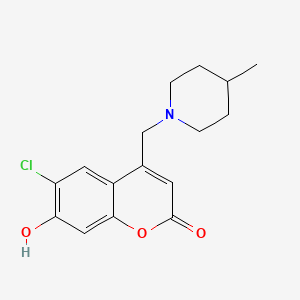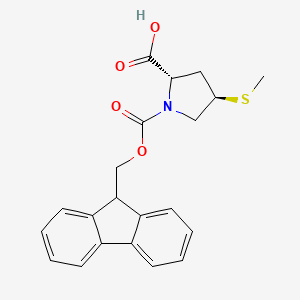
(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine carboxylic acid, which is a class of compounds that have garnered interest due to their presence in various marine natural products and their potential biological activities. The structure of this compound includes a pyrrolidine ring, a common feature in many bioactive molecules, and is substituted with a methoxy carbonyl group and a methylthio group at specific positions.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored in the literature. For instance, a five-step synthesis of the marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid has been described, starting from the methyl ester of BOC-protected (S)-proline. This process involves stereoselective electrochemical oxidation and an S_N2-substitution to introduce a methoxy group, followed by hydrolysis, achieving an overall yield of 13% . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the similarities in the core pyrrolidine structure.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt various conformations. For example, in the compound (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group are significant as they can influence the overall molecular shape and, consequently, the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by the substituents on the ring. In the case of the compound this compound, the presence of a methoxy carbonyl group could make it susceptible to nucleophilic attacks, while the methylthio group could participate in various chemical transformations, such as oxidation or alkylation. The specific reactivity patterns would need to be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like methoxy and methylthio, can significantly alter these properties. For example, hydrogen bonding capabilities, as seen in the crystal structure of a related compound where intermolecular O—H⋯O hydrogen bonds link the molecules into chains , could affect the solubility and melting point. The stereochemistry of the compound also plays a crucial role in its physical properties and its interaction with biological systems.
Aplicaciones Científicas De Investigación
Design and Synthesis of Inhibitors
The related research on pyrrolidine cores has led to the design and synthesis of potent inhibitors for influenza neuraminidase, showcasing the compound's potential utility in antiviral drug development. The studies have demonstrated efficient syntheses of core structures and analogs, using structural information from the neuraminidase active site to guide the synthesis process. This approach has identified potent inhibitors, underscoring the compound's relevance in medicinal chemistry for antiviral research (Wang et al., 2001).
Molecular Structure Analysis
Research on the molecular structure of related compounds, including the crystallographic analysis, provides valuable insights into the stereochemistry and conformational preferences of these molecules. Such studies are fundamental in understanding the interaction of these compounds with biological targets and can inform the design of more effective drugs or functional materials (Yuan et al., 2010).
Functionalization and Redox-Annulation
Research has also explored the C-H functionalization of cyclic amines, including pyrrolidine, and their redox-annulations with α,β-unsaturated carbonyl compounds. This process leads to the formation of novel compounds with potential applications in organic synthesis and drug development. The ability to generate conjugated azomethine ylides and proceed through electrocyclization highlights the versatility of pyrrolidine derivatives in synthetic chemistry (Kang et al., 2015).
Mecanismo De Acción
Target of Action
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid, also known as FMOC-TRANS-4-METHYLTHIO-PRO-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which plays a crucial role in the formation of peptides and proteins.
Mode of Action
The mode of action of FMOC-TRANS-4-METHYLTHIO-PRO-OH involves the protection of the amine group during peptide synthesis. The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathway affected by FMOC-TRANS-4-METHYLTHIO-PRO-OH is the peptide synthesis pathway. By protecting the amine group, this compound ensures that peptide bonds are formed correctly, thereby influencing the structure and function of the resulting peptide or protein .
Result of Action
The result of the action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is the successful synthesis of peptides with the correct sequence and structure. By protecting the amine group, this compound prevents unwanted side reactions, ensuring that the desired peptide is produced .
Action Environment
The action of FMOC-TRANS-4-METHYLTHIO-PRO-OH is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other reactants. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Propiedades
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNREFSUPGGKAM-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1312674-57-9 | |
| Record name | (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methylsulfanyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2546714.png)
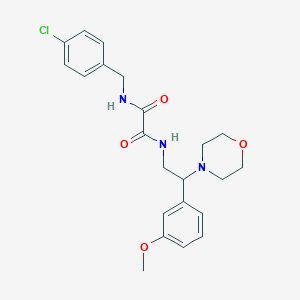

![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine](/img/structure/B2546721.png)
![N-[3-(dimethylamino)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2546722.png)


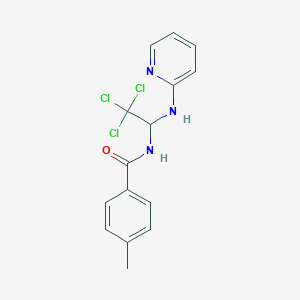
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-methoxybenzamide](/img/structure/B2546729.png)
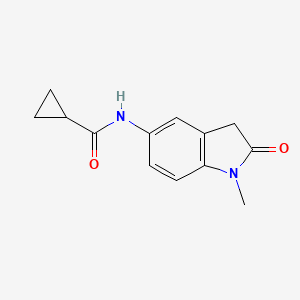

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2546733.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)
